molecular formula C6H5ClN2S B1627672 6-Chloropyridine-3-carbothioamide CAS No. 400776-16-1

6-Chloropyridine-3-carbothioamide

Cat. No.: B1627672
CAS No.: 400776-16-1
M. Wt: 172.64 g/mol
InChI Key: DUAOYIOCUPZVPB-UHFFFAOYSA-N
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Description

6-Chloropyridine-3-carbothioamide is an organic compound with the molecular formula C6H5ClN2S. It is a derivative of pyridine, featuring a chlorine atom at the 6th position and a carbothioamide group at the 3rd position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield 6-Chloropyridine-3-carbothioamide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and thiocyanation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridine-3-carbothioamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted pyridines, sulfonamides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloropyridine-3-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloropyridine-3-carbothioamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, which contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloropyridine-3-carbothioamide include:

  • 6-Chloropyridine-3-carboxamide
  • 6-Chloropyridine-3-carboxylic acid
  • 6-Chloropyridine-3-thiol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the chlorine atom and the carbothioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

6-Chloropyridine-3-carbothioamide is an organic compound with the molecular formula C6H5ClN2S, characterized by a chlorinated pyridine ring and a carbothioamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

The compound is synthesized through various methods, typically involving the reaction of 6-chloropyridine-3-carboxylic acid with thionyl chloride, followed by treatment with ammonium thiocyanate. The unique structure of this compound allows it to participate in several chemical reactions, including substitution, oxidation, and condensation reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating an inhibition zone comparable to standard antibiotics. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Microbial Strain Inhibition Zone (mm) Standard Antibiotic Comparison
Escherichia coli1516 (Ciprofloxacin)
Staphylococcus aureus1820 (Penicillin)
Pseudomonas aeruginosa1415 (Gentamicin)

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies revealed that the compound inhibits cell proliferation in breast and colon cancer cells, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Reference Compound
MCF-7 (Breast Cancer)12.5Doxorubicin (IC50: 10)
HT-29 (Colon Cancer)15.0Cisplatin (IC50: 14)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Urease Inhibition Study : A comparative study on pyridine derivatives showed that this compound had a notable urease inhibition effect with an IC50 value of 1.07 ± 0.043 µM, highlighting its potential in treating conditions like urease-related infections .
  • Enzyme Interaction Studies : Investigations into enzyme interactions revealed that the compound effectively binds to specific active sites, inhibiting various enzymes crucial for microbial survival and cancer cell proliferation .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with target molecules. This interaction leads to enzyme inhibition by blocking active sites or altering enzyme conformation .

Properties

IUPAC Name

6-chloropyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAOYIOCUPZVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596153
Record name 6-Chloropyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400776-16-1
Record name 6-Chloropyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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